4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide
CAS No.:
Cat. No.: VC14605160
Molecular Formula: C18H19ClFN3S
Molecular Weight: 363.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19ClFN3S |
|---|---|
| Molecular Weight | 363.9 g/mol |
| IUPAC Name | 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide |
| Standard InChI | InChI=1S/C18H19ClFN3S/c1-13-2-3-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-6-4-15(20)5-7-16/h2-7,12H,8-11H2,1H3,(H,21,24) |
| Standard InChI Key | ZLFWSNGFXUMISR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)F |
Introduction
Synthesis
The synthesis of piperazine derivatives typically involves multi-step organic reactions. For compounds like 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide, synthesis may involve the reaction of piperazine with appropriate aryl halides and carboxylic acid derivatives . The synthesis of the carbothioamide derivative would likely involve similar steps but with the incorporation of a thiocarbonyl group, possibly through the use of thiourea or other sulfur-containing reagents.
Biological Activity
Piperazine derivatives are known for their potential therapeutic applications, particularly in modulating neurotransmitter systems such as serotonin and dopamine receptors. While specific biological activity data for 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide is not available, related compounds have shown promise in psychiatric disorders and other medical applications.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the structural integrity and purity of organic compounds . These methods would be essential in characterizing 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide.
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